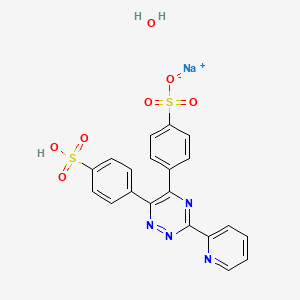
Ferrozine mono-sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with sulfonic acid groups. The reaction typically occurs under controlled conditions to ensure the proper formation of the disulfonic acid groups and the subsequent hydration with sodium ions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is then purified and crystallized to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly ferrous iron (Fe²⁺). It can also participate in redox reactions where it acts as a ligand, stabilizing the metal ion in a specific oxidation state .
Common Reagents and Conditions: The most common reagent used with this compound is ferrous iron (Fe²⁺). The reaction typically occurs in aqueous solutions at a neutral to slightly acidic pH. The presence of reducing agents such as ascorbic acid can enhance the reaction by maintaining the iron in its ferrous state .
Major Products Formed: The primary product formed from the reaction of this compound with ferrous iron is a magenta-colored complex. This complex is highly stable and can be quantified using spectrophotometric methods, making it useful for the determination of iron concentrations in various samples .
Scientific Research Applications
Chemistry: In chemistry, Ferrozine mono-sodium salt hydrate is used as a reagent for the colorimetric determination of iron. It is employed in various analytical techniques to measure iron concentrations in environmental, biological, and industrial samples .
Biology: In biological research, this compound is used to study iron metabolism and transport. It helps in quantifying iron levels in biological fluids and tissues, providing insights into iron homeostasis and related disorders .
Medicine: In medicine, this compound is used in diagnostic assays to measure iron levels in blood and other clinical samples. It aids in the diagnosis and monitoring of conditions such as anemia and iron overload disorders .
Industry: In industrial applications, this compound is used for monitoring iron concentrations in water treatment processes, corrosion studies, and quality control of iron-containing products .
Mechanism of Action
The mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a stable complex with ferrous iron (Fe²⁺). The compound acts as a ligand, coordinating with the iron ion through its nitrogen and oxygen atoms. This complexation stabilizes the iron in its ferrous state and produces a characteristic magenta color, which can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds:
- Bathophenanthroline (BPA)
- Triazine (TPTZ)
- 1,10-Phenanthroline
Comparison: Ferrozine mono-sodium salt hydrate is unique in its ability to form a highly stable and intensely colored complex with ferrous iron. Compared to other similar compounds like Bathophenanthroline and Triazine, Ferrozine offers higher sensitivity and specificity for iron detection. Its stability and ease of use make it a preferred choice in many analytical applications .
Properties
CAS No. |
63451-29-6 |
|---|---|
Molecular Formula |
C20H15N4NaO7S2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI Key |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
physical_description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
Related CAS |
28048-33-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


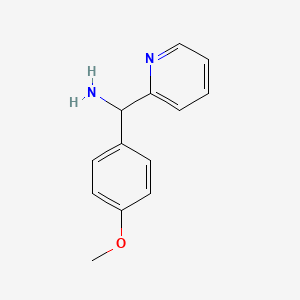

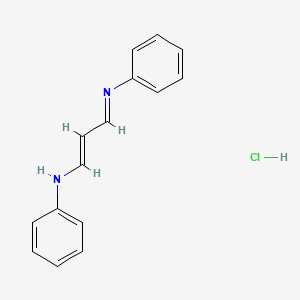



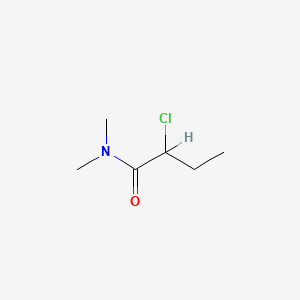
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
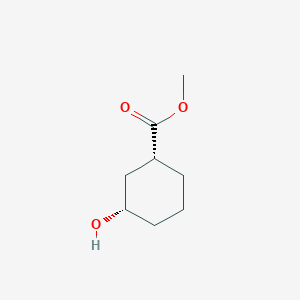
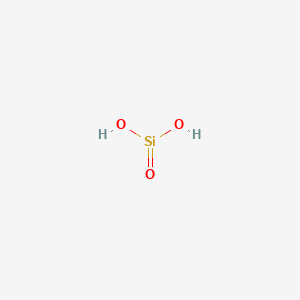
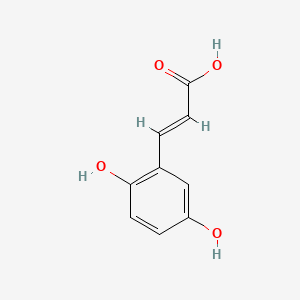
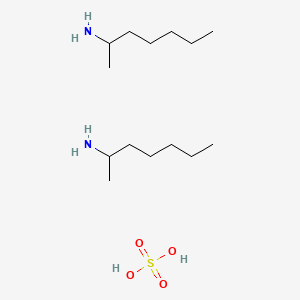
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)
